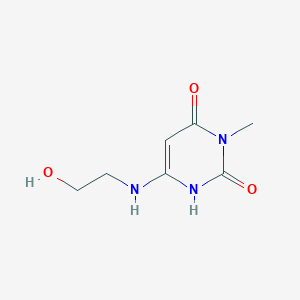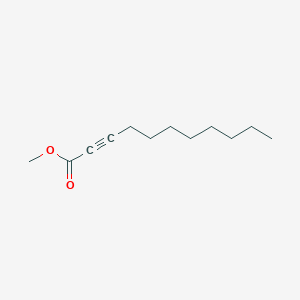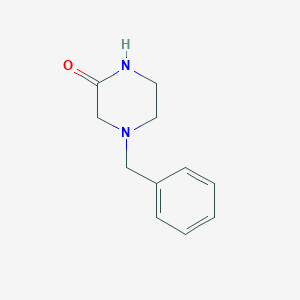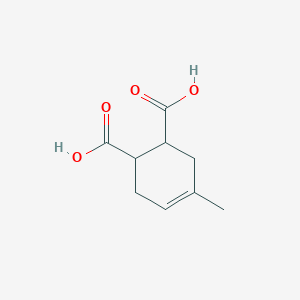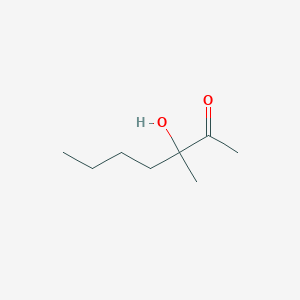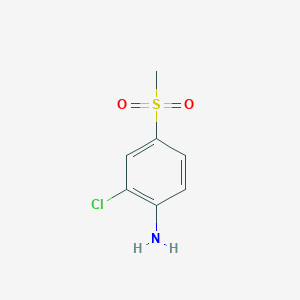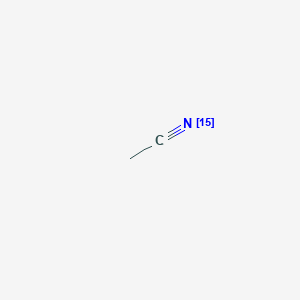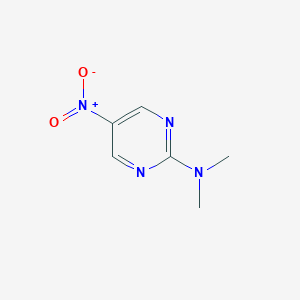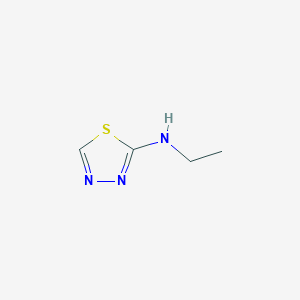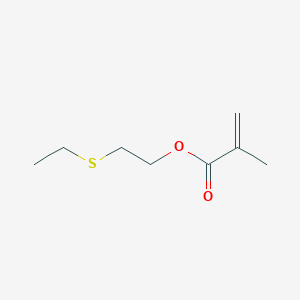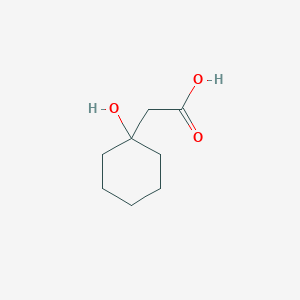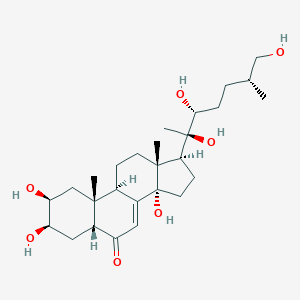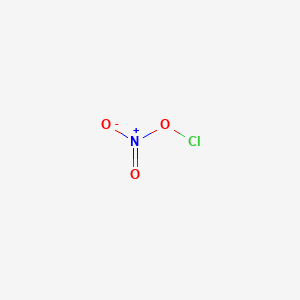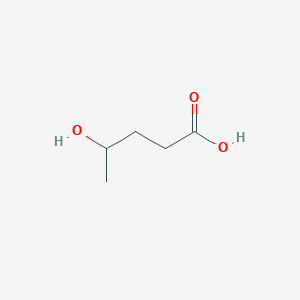
4-Hydroxypentanoic acid
Descripción general
Descripción
4-Hydroxypentanoic acid is a type of (ω−1)-hydroxy fatty acid that is valeric acid in which the 4- pro - R hydrogen is replaced by a hydroxy group . It has a molecular formula of C5H10O3 .
Synthesis Analysis
The hydrogenation of levulinic acid (LA) yields 4-hydroxypentanoic acid . This process can be facilitated by a concerted effect between Pt nanoparticles and molybdenum oxides .
Molecular Structure Analysis
The molecular structure of 4-Hydroxypentanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 118.131 Da and the monoisotopic mass is 118.062996 Da .
Chemical Reactions Analysis
4-Hydroxypentanoic acid is an intermediate in the hydrogenation of levulinic acid to γ-Valerolactone (GVL). The hydrogenation of the intermediates 4-hydroxypentanoic acid and γ-valerolactone to 1,4-pentanediol is promoted by a concerted effect between Pt nanoparticles and molybdenum oxides .
Physical And Chemical Properties Analysis
4-Hydroxypentanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 277.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has 3 freely rotating bonds and no violations of the Rule of 5 .
Aplicaciones Científicas De Investigación
Pyruvate Kinase Modification : Chalkley and Bloxham (1976) researched the modification of pyruvate kinase by 5-chloro-4-oxopentanoic acid. They synthesized 4-hydroxypentanoic acid alanine thioether and used it to study the reactive group in pyruvate kinase, a key enzyme in metabolism (Chalkley & Bloxham, 1976).
Carcinogenicity of Lactones : Jones and Young (1966) investigated the reactions of 4-hydroxypentanoic acid lactones with primary amines as part of a study on the mechanisms of action of carcinogenic lactones. This research was significant for understanding the chemical behavior of potentially carcinogenic compounds (Jones & Young, 1966).
Neurotransmitter Degradation : Silverman and Levy (1981) studied substituted 4-aminobutanoic acids as potential inactivators of gamma-aminobutyric acid aminotransferase, the enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid. Their work included the investigation of hydroxy analogues like 4-hydroxypentanoic acid (Silverman & Levy, 1981).
Polypeptide Derivatives : Mahanta and Suijlekom (2007) reported on novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues. These derivatives are useful for inhibiting the angiotensinogen-cleaving action of renin, an enzyme crucial in the regulation of blood pressure (Mahanta & Suijlekom, 2007).
Hydrodeoxygenation of Levulinic Acid : Mamun et al. (2017) explored the hydrodeoxygenation of levulinic acid to γ-valerolactone, considering 4-hydroxypentanoic acid as an intermediate in this process. This research is significant in the context of biofuel production and chemical synthesis (Mamun et al., 2017).
Hydrogenation Catalysts : Mizugaki et al. (2015) researched the use of hydroxyapatite-supported Pt–Mo bimetallic nanoparticles in the transformation of levulinic acid to 1,4-pentanediol. Their study included the hydrogenation of intermediates like 4-hydroxypentanoic acid, which is essential for understanding catalytic processes in green chemistry (Mizugaki et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKPLXYWVCLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
251634-03-4 | |
| Record name | Poly(4-hydroxyvalerate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251634-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60928958 | |
| Record name | 4-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypentanoic acid | |
CAS RN |
13532-37-1 | |
| Record name | 4-Hydroxyvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58B139Q3RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



